molecular formula C7H8O4 B12755634 Deoxypatulinic acid CAS No. 39115-30-5

Deoxypatulinic acid

Cat. No.: B12755634
CAS No.: 39115-30-5
M. Wt: 156.14 g/mol
InChI Key: NDEBBGKFXQDNLC-UHFFFAOYSA-N
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Description

Deoxypatulinic acid (DPA) is a detoxified derivative of patulin (PAT), a mycotoxin produced by fungi such as Penicillium expansum. PAT, a water-soluble polyketide lactone (molecular weight 154.12 g/mol), is commonly found in decaying fruits and poses significant health risks, including mutagenicity and carcinogenicity . DPA forms through enzymatic or photolytic degradation of PAT, primarily via cleavage of its lactone ring or hydration of its double bonds, resulting in reduced toxicity . For example, microbial esterases and peroxidases catalyze PAT’s conversion to DPA, while UV-C irradiation also generates DPA alongside other derivatives like ascladiol and hydroascladiol .

Properties

CAS No.

39115-30-5

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

2-(4-oxo-2,3-dihydropyran-5-yl)acetic acid

InChI

InChI=1S/C7H8O4/c8-6-1-2-11-4-5(6)3-7(9)10/h4H,1-3H2,(H,9,10)

InChI Key

NDEBBGKFXQDNLC-UHFFFAOYSA-N

Canonical SMILES

C1COC=C(C1=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxypatulinic acid can be synthesized through the degradation of patulin by microorganisms or biodegradation enzymes. For example, certain strains of filamentous fungi, such as Acremonium sp. TUSMM1, have been shown to transform patulin into deoxypatulinic acid . The reaction conditions typically involve culturing the fungi in a medium containing patulin and allowing the transformation to occur over time.

Industrial Production Methods: the use of microbial degradation for large-scale production could be explored, given the successful transformation of patulin by specific fungal strains .

Chemical Reactions Analysis

Types of Reactions: Deoxypatulinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in the reactions involving deoxypatulinic acid include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and the target products.

Major Products Formed: The major products formed from the reactions of deoxypatulinic acid depend on the type of reaction. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions could produce reduced forms of the compound .

Scientific Research Applications

Deoxypatulinic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its reactivity and potential as a building block for more complex molecules. In biology, deoxypatulinic acid is investigated for its role in reducing the toxicity of patulin, making it relevant in food safety research . In medicine, the compound’s potential therapeutic effects are explored, although more research is needed to fully understand its benefits. In the industry, deoxypatulinic acid could be used in the development of safer food processing methods to mitigate patulin contamination .

Mechanism of Action

The mechanism of action of deoxypatulinic acid involves its interaction with patulin, leading to the reduction of patulin’s toxicity. The compound likely acts by transforming patulin into less toxic derivatives, such as deoxypatulinic acid itself. This transformation reduces the harmful effects of patulin on biological systems .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Patulin (PAT) C₇H₆O₄ 154.12 Furopyranone lactone ring
Deoxypatulinic acid (DPA) Undetermined ~172* Lactone ring cleavage product
Ascladiol (D-1) C₇H₈O₄ 156.13 Isomeric biosynthetic precursor
Hydroascladiol (D-2) C₇H₁₀O₅ 174.15 Hydrated ascladiol derivative

*Estimated from sodium adduct data .

Toxicity Profile

PAT’s toxicity is mitigated through its conversion to DPA:

  • PAT : Highly mutagenic, tumorigenic, and reproductive toxicant .
  • DPA: No reported mutagenic or tumorigenic risks; moderate irritancy in some models .
  • Ascladiol/Hydroascladiol : Low to moderate toxicity, with hydroascladiol showing negligible risks .

Table 3: Toxicity Risk Assessment

Compound Mutagenicity Tumorigenicity Reproductive Toxicity Irritancy
Patulin (PAT) High High High Low
DPA (D-3) Low Low Low Moderate
Ascladiol (D-1) Moderate Low Low Low
Hydroascladiol (D-2) Low Low Low Low

*Color-coded: High (black), Moderate (gray), Low (white) .

Degradation Efficiency

DPA production varies by method and organism:

  • Microbial Degradation: Rhodotorula mucilaginosa JM19: >90% PAT degradation to DPA at 35°C/21 h . Saccharomyces cerevisiae: 100% degradation at 50 µg/L PAT over 48 h . Lactobacillus brevis 20023: 65% PAT removal via adsorption and enzymatic conversion .
  • Photolytic Degradation : UV-C irradiation at 254 nm generates DPA but with variable efficiency depending on exposure time and matrix .

Table 4: Degradation Efficiency Across Methods

Method Organism/Condition PAT Reduction Key Product
Microbial R. mucilaginosa JM19 >90% DPA
Microbial S. cerevisiae 100% DPA
Adsorption/Enzymatic L. brevis 20023 65% DPA
UV-C Irradiation 254 nm, 15–60 min 70–90% DPA + others

Q & A

Q. What statistical approaches are suitable for analyzing clustered data in studies comparing multiple LAB strains?

  • Methodological Answer : Mixed-effects models account for nested observations (e.g., repeated measurements per strain). For degradation rate comparisons, use ANOVA with post-hoc Tukey tests. Non-normal data (e.g., degradation efficiency percentages) require log transformation or generalized linear models (GLMs) .

Data Contradiction and Reproducibility

Q. Why do some studies report near-complete patulin degradation (e.g., 100% by Saccharomyces cerevisiae), while others show partial removal?

  • Methodological Answer : Variability arises from differences in initial patulin concentration (e.g., 50 μg/L vs. 1.0 × 10⁵ μg/L), strain specificity, and assay sensitivity. Low-concentration studies may overestimate efficiency due to detection limits. Researchers should:
  • Standardize reporting : Include absolute quantification (μg/L) rather than percentages.
  • Validate with spiked samples : Use recovery experiments to assess method accuracy .

Q. How can researchers ensure reproducibility in DPA synthesis studies?

  • Methodological Answer : Provide detailed protocols for strain cultivation (e.g., MRS broth composition, anaerobic conditions), patulin exposure time, and degradation termination methods (e.g., centrifugation at 10,000 × g for 15 minutes). Publicly deposit raw data (e.g., via Zenodo) and reference materials (e.g., strain accession numbers) .

Supplementary Data Guidance

  • Toxicity profiles : Include dose-response curves for patulin and DPA in supplementary files.
  • Structural validation : Provide NMR or high-resolution MS spectra for DPA identification .

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